Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate
Overview
Description
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate is a chemical compound that has been explored for its potential in various chemical reactions and has been characterized through various analytical methods. Its properties and reactions offer insights into its applications in chemical synthesis and potential utility in different fields of chemistry.
Synthesis Analysis
The synthesis of related compounds involves the Knoevenagel condensation reaction, which is a critical step in the formation of ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate derivatives. This process typically uses catalysts such as piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure has been determined through spectral studies and confirmed by X-ray diffraction, indicating the compound crystallizes in specific crystal systems, and adopts a Z conformation about the C=C bond. This structure elucidation is crucial for understanding the compound's chemical behavior and potential applications (Kumar et al., 2016).
Scientific Research Applications
Antimicrobial and Antioxidant Properties : A derivative, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has shown promising antimicrobial and antioxidant properties. These properties make it a potential candidate for applications in pharmaceuticals and cosmetics (Kumar et al., 2016).
Pharmaceutical Applications : Various synthesized compounds of Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate exhibit antimicrobial properties, suggesting their potential in pharmaceutical applications due to their unique structure and stability (Achutha et al., 2017).
Crystalline Structure Analysis : The compound's crystalline structure has been analyzed, showing it crystallizes in the triclinic p-1 space group. This is important for understanding the synthesis and structure-activity relationships of these compounds (Kariyappa et al., 2016).
Synthesis Methodologies : Research has explored greener methods for Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, producing ethyl 2-chloroacetyl-3-arylpropenoates. This method offers a more environmentally friendly approach to synthesis (Paula et al., 2012).
Biosynthesis of Ethylene : A derivative, 4-methylthio-2-oxobutanoate, identified in culture fluids of bacteria and fungi, suggests its role in the biosynthesis of ethylene from methionine. This finding is significant for understanding ethylene biosynthesis pathways (Billington et al., 1979).
Chemical Reactions and Stability Analysis : The compound's chemical reactions and stability have been studied, offering insights into its degradation and the appearance of impurities under different conditions, which is crucial for its application in pharmaceuticals (Maslarska et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO4/c1-3-19-14(18)12(9(2)16)8-13(17)10-4-6-11(15)7-5-10/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMARORYZJGMIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372452 | |
Record name | ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |
CAS RN |
111787-82-7 | |
Record name | ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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